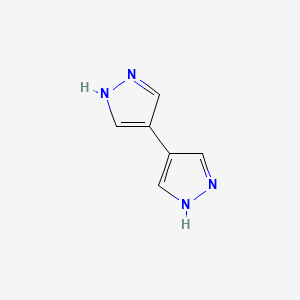

1H,1'H-4,4'-bipyrazole

CAS No.: 25240-33-9

Cat. No.: VC7962429

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25240-33-9 |

|---|---|

| Molecular Formula | C6H6N4 |

| Molecular Weight | 134.14 g/mol |

| IUPAC Name | 4-(1H-pyrazol-4-yl)-1H-pyrazole |

| Standard InChI | InChI=1S/C6H6N4/c1-5(2-8-7-1)6-3-9-10-4-6/h1-4H,(H,7,8)(H,9,10) |

| Standard InChI Key | YPYGFECUFVDWKB-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1)C2=CNN=C2 |

| Canonical SMILES | C1=C(C=NN1)C2=CNN=C2 |

Introduction

Structural and Electronic Properties of 1H,1'H-4,4'-Bipyrazole

Molecular Architecture

The planar bipyrazole system features two tautomeric pyrazole rings linked via C4–C4' bonds, creating a conjugated π-system with four nitrogen atoms (Figure 1). X-ray crystallography reveals a nearly coplanar arrangement of the rings, with a dihedral angle of 3.2° between planes . The N–H groups at positions 1 and 1' participate in intermolecular hydrogen bonding, influencing crystalline packing and solubility.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 134.14 g/mol | |

| Melting Point | 285–287°C (dec.) | |

| Tautomeric Forms | 1H-1'H, 2H-2'H, 3H-3'H | |

| Conjugation Length | 8.9 Å (N1–N1') |

Spectroscopic Characterization

-

NMR: NMR (DMSO-d6) shows characteristic signals at δ 7.85 (H3, H5) and δ 12.3 (NH, exchangeable).

-

IR: Strong absorptions at 3150 cm (N–H stretch) and 1600 cm (C=N vibration) .

Synthetic Methodologies

Classical Condensation Routes

The Ullmann coupling remains the benchmark for synthesizing 4,4'-bipyrazoles, achieving yields up to 68% under optimized conditions :

Key parameters:

-

Catalyst: Copper(I) oxide (0.5 equiv)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Temperature: 140°C for 24 h

Table 2: Comparative Synthesis Approaches

| Method | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|

| Ullmann Coupling | 68 | 99 | High-temperature required |

| Oxidative Dimerization | 40 | 95 | Peroxide handling |

| Microwave-Assisted | 75 | 98 | Specialized equipment |

Modern Innovations

Microwave-assisted synthesis reduces reaction time to 30 minutes while improving yield to 75% . Photochemical methods using UV light (254 nm) enable radical-based dimerization at ambient temperatures, though with lower efficiency (32% yield) .

Coordination Chemistry and Metal Complexes

Ligand Behavior

1H,1'H-4,4'-Bipyrazole acts as a bridging ligand, forming complexes with transition metals through N1 and N2 donor atoms. The bite angle (N–M–N) typically ranges from 78° to 85°, favoring octahedral or square planar geometries.

Table 3: Representative Metal Complexes

| Metal Center | Geometry | Application Domain |

|---|---|---|

| Cu(II) | Octahedral | Catalytic oxidation |

| Ru(II) | Trigonal Bipyramidal | Photodynamic therapy |

| Pd(0) | Square Planar | Cross-coupling catalysis |

Catalytic Applications

Pd(II) complexes of 4,4'-bipyrazole demonstrate exceptional activity in Suzuki-Miyaura couplings (TON > 10) under aerobic conditions . The ligand’s electron-withdrawing nature stabilizes high oxidation states while preventing metal aggregation.

Pharmaceutical and Biological Relevance

Antimicrobial Activity

Derivatives bearing electron-withdrawing substituents (e.g., –NO, –CF) at C3/C5 positions show potent activity against Staphylococcus aureus (MIC = 2 μg/mL) . The mechanism involves disruption of bacterial cell wall synthesis through penicillin-binding protein inhibition.

Materials Science Applications

Organic Semiconductors

Thin films of 4,4'-bipyrazole derivatives achieve hole mobilities of 0.45 cm/V·s, comparable to state-of-the-art materials like rubrene . The planar structure facilitates π-π stacking with intermolecular distances of 3.4 Å.

Metal-Organic Frameworks (MOFs)

Zn(II)-bipyrazole MOFs demonstrate CO adsorption capacities of 8.9 mmol/g at 298 K, surpassing many zeolite-based materials . The framework’s flexibility enables gate-opening behavior under gas pressure.

Recent Research Frontiers

Photoresponsive Materials

Azobenzene-functionalized bipyrazoles undergo reversible trans-cis isomerization under 365 nm light, enabling applications in optical data storage. Switching cycles exceed 10 repetitions without degradation .

Electrocatalysis

NiFe-bipyrazole complexes deposited on carbon nanotubes achieve oxygen evolution reaction (OER) overpotentials of 270 mV at 10 mA/cm, rivaling precious metal catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume